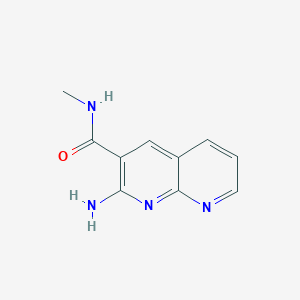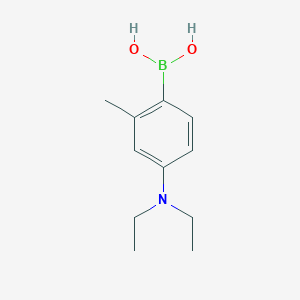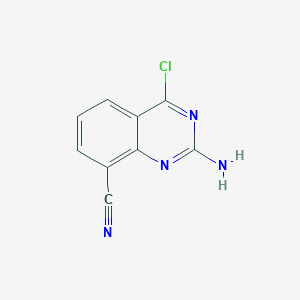
1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dimethylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6 and 7 positions and an ethanone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 6,7-dimethylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(6,7-Dimethylnaphthalen-2-yl)ethanone may involve similar Friedel-Crafts acylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, yielding 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(6,7-dimethylnaphthalen-2-yl)carboxylic acid.
Reduction: Formation of 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(6,7-Dimethylnaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethylnaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering membrane properties.
Comparison with Similar Compounds
1-(6-Methylnaphthalen-2-yl)ethanone: Lacks one methyl group compared to 1-(6,7-Dimethylnaphthalen-2-yl)ethanone.
1-(7-Methylnaphthalen-2-yl)ethanone: Methyl group positioned differently on the naphthalene ring.
1-(Naphthalen-2-yl)ethanone: No methyl groups, simpler structure.
Uniqueness: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to distinct interactions in chemical and biological systems, setting it apart from similar compounds.
Properties
CAS No. |
19930-59-7 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(6,7-dimethylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-9-6-13-5-4-12(11(3)15)8-14(13)7-10(9)2/h4-8H,1-3H3 |
InChI Key |
WLENSLOBPANQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)


![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)



![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)

